lipid IVA(4-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

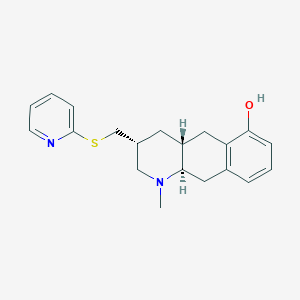

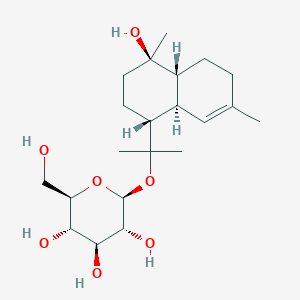

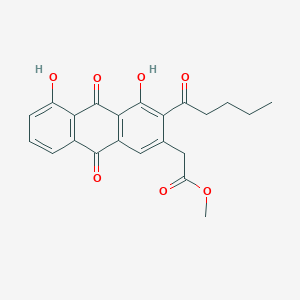

Lipid IVA(4-) is tetraanion of lipid IVA. It is a conjugate base of a lipid IVA.

Aplicaciones Científicas De Investigación

Recognition and Plasma Clearance

- Endotoxin Recognition and Clearance : Lipid IVA plays a crucial role in the recognition and clearance of endotoxin in animals, mediated by macrophage scavenger receptors. This process is vital for detoxifying endotoxins (Hampton et al., 1991).

Aggregation Behavior

- Aggregation in Aqueous Solutions : The aggregation behavior of lipid IVA in buffer solutions at physiological pH has been studied. Sonication produces stable vesicles, indicating potential for targeted delivery systems (Hofer et al., 1991).

Lipid A Precursors

- Structural Characterization of Precursors : Lipid IVA has been identified as a precursor in the biosynthesis of lipid A, crucial for understanding the structural diversity and functional roles of lipid A variants (Raetz et al., 1985).

Cellular Binding and Interaction

- Cellular Binding Sites : Studies on lipid A binding sites in macrophage cell membranes have provided insights into the cellular interactions and mechanisms of action of lipid A and its precursors like lipid IVA (Hampton et al., 1988).

Phospholipase A2 Enzymes in Cancer

- Role in Cancer : Research has shown that phospholipase A2 enzymes, which regulate biologically active fatty acids and lysophospholipids, have emerging roles in cancer. This implicates lipid IVA in the broader context of lipid-mediated cellular processes in cancer (Scott et al., 2010).

TLR4/MD-2 Receptor Complexes

- Immune Response Activation : Lipid IVA has been studied for its role in activating the innate immune response via the TLR4/MD-2 receptor complex, displaying species-specific activities. This is crucial for understanding the molecular mechanisms of immune recognition (Scior et al., 2013).

Biosynthesis in Bacteria

- Lipopolysaccharide Biosynthesis : Research on the biosynthesis of lipopolysaccharide in Escherichia coli highlights the role of lipid IVA as a key intermediate, contributing to our understanding of bacterial cell wall components (Brożek et al., 1989).

Species-Specific Recognition

- MD-2/TLR4 Receptor Complex : Studies have explored the molecular mechanism of species-specific recognition of lipid A and lipid IVA by the MD-2/TLR4 receptor complex, contributing to our knowledge of immune system variation across species (Oblak & Jerala, 2015).

Endotoxic Effects and Antagonism

- Antagonistic Effects on Monocytes : Research has shown that lipid IVA can antagonize the effects of endotoxins on human monocytes, providing a potential avenue for therapeutic interventions in septicemia (Golenbock et al., 1991).

Role in Hepatic Fibrosis

- Hepatic Fibrosis Progression : The group IVA phospholipase A2 enzyme, related to the arachidonic acid pathway, plays a role in the progression of hepatic fibrosis. This suggests a link between lipid IVA and liver diseases (Ishihara et al., 2012).

Propiedades

Nombre del producto |

lipid IVA(4-) |

|---|---|

Fórmula molecular |

C68H126N2O23P2-4 |

Peso molecular |

1401.7 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5S,6R)-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate |

InChI |

InChI=1S/C68H130N2O23P2/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(90-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(89-68(61)93-95(84,85)86)50-87-67-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)88-67)92-94(81,82)83)91-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,81,82,83)(H2,84,85,86)/p-4/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |

Clave InChI |

KVJWZTLXIROHIL-QDORLFPLSA-J |

SMILES isomérico |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

SMILES canónico |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)CO)OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1S)-1-[(1S,4S,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1244970.png)

![(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B1244987.png)